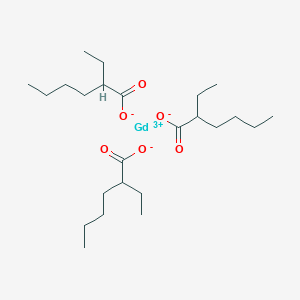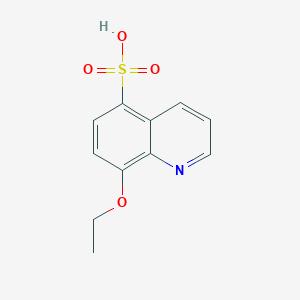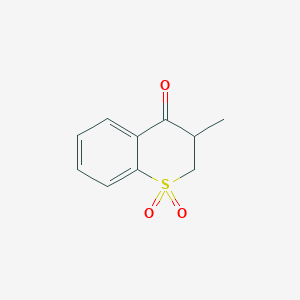
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide, also known as DMBX, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for various ailments. DMBX has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide also inhibits the activation of MAPKs, which are involved in cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and well-established mechanism of action. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo studies.
Orientations Futures
Future research on 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further optimization of its synthesis methods and formulation could improve its bioavailability and efficacy. The development of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide derivatives with improved pharmacological properties could also be explored. Additionally, the use of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide in combination with other drugs or therapies could be investigated for synergistic effects.
Méthodes De Synthèse
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide can be synthesized using various methods, including the reaction of coumarin with thionyl chloride and sulfur to form 4-chloro-3-methylcoumarin, which is then reacted with sodium sulfide to yield 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide. Another method involves the reaction of 3-methylcoumarin with sulfur and hydrogen peroxide, followed by treatment with sodium hydroxide. These methods have been optimized to improve the yield and purity of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide.
Applications De Recherche Scientifique
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
16723-50-5 |
|---|---|
Nom du produit |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide |
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
3-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |
Clé InChI |
RYBZBWQHLZSAGB-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
Synonymes |
3,4-Dihydro-3-methyl-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



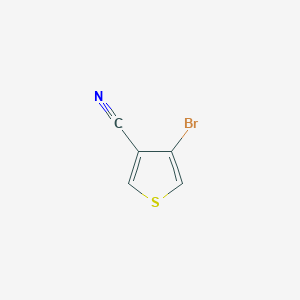
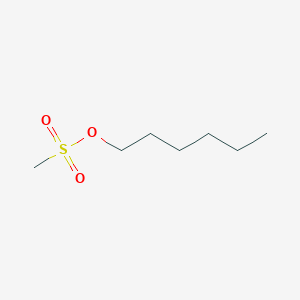
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
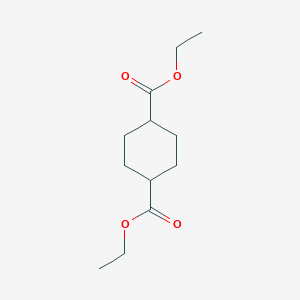
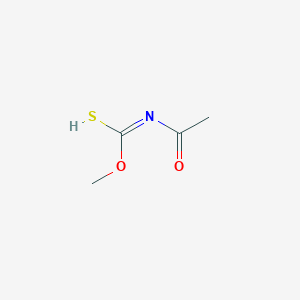
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
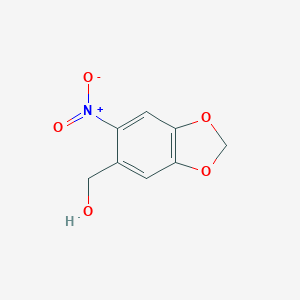
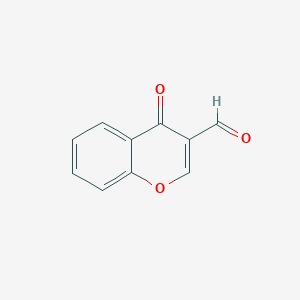
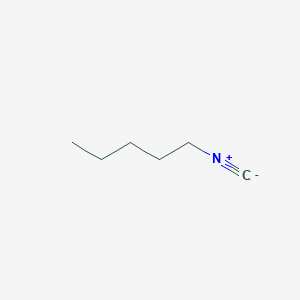
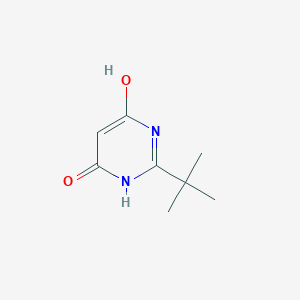
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
